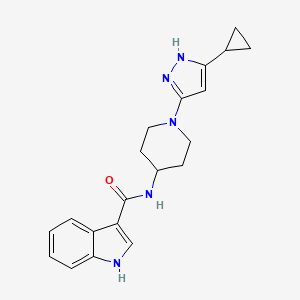![molecular formula C19H11FO4S B2404157 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one CAS No. 866347-92-4](/img/structure/B2404157.png)
2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one is a synthetic compound that belongs to the class of chromone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has shown promising results in several studies, making it a subject of interest for many researchers.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cancer cell proliferation in various cell and animal models. This compound has also been shown to induce apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one is its potential as a fluorescent probe for imaging biological systems. This compound has also shown promising results in various in vitro and in vivo studies, making it a useful tool for investigating the mechanisms of inflammation and cancer progression. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its use as a fluorescent probe for imaging biological systems, which could provide valuable insights into cellular processes. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-hydroxyflavone in the presence of a base, such as triethylamine. The reaction produces the desired compound, which can be purified by recrystallization or chromatography.
Scientific Research Applications
2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylbenzo[f]chromen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FO4S/c20-13-6-8-14(9-7-13)25(22,23)18-11-16-15-4-2-1-3-12(15)5-10-17(16)24-19(18)21/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLXSELPBXIJBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
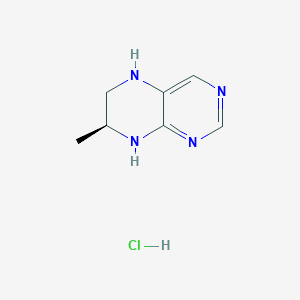
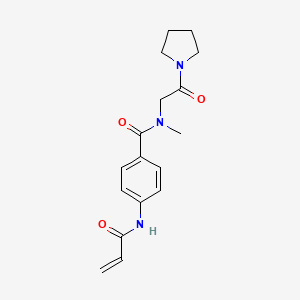

![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

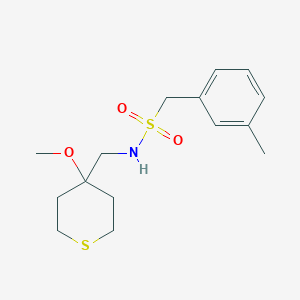
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)
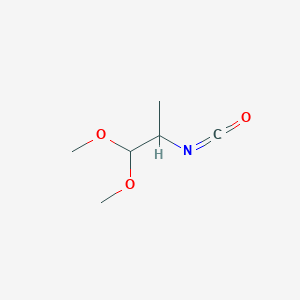
![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404092.png)
![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)

